[5-(Ethylsulfanyl)furan-3-yl]boronic acid [5-(Ethylsulfanyl)furan-3-yl]boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17588823
InChI: InChI=1S/C6H9BO3S/c1-2-11-6-3-5(4-10-6)7(8)9/h3-4,8-9H,2H2,1H3
SMILES:
Molecular Formula: C6H9BO3S
Molecular Weight: 172.01 g/mol

[5-(Ethylsulfanyl)furan-3-yl]boronic acid

CAS No.:

Cat. No.: VC17588823

Molecular Formula: C6H9BO3S

Molecular Weight: 172.01 g/mol

* For research use only. Not for human or veterinary use.

[5-(Ethylsulfanyl)furan-3-yl]boronic acid -

Specification

Molecular Formula C6H9BO3S
Molecular Weight 172.01 g/mol
IUPAC Name (5-ethylsulfanylfuran-3-yl)boronic acid
Standard InChI InChI=1S/C6H9BO3S/c1-2-11-6-3-5(4-10-6)7(8)9/h3-4,8-9H,2H2,1H3
Standard InChI Key UVBRJMZTVLJELN-UHFFFAOYSA-N
Canonical SMILES B(C1=COC(=C1)SCC)(O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular formula of [5-(Ethylsulfanyl)furan-3-yl]boronic acid is C₆H₉BO₃S, with a molecular weight of 172.01 g/mol. The furan ring provides a planar, aromatic framework, while the boronic acid (–B(OH)₂) and ethylsulfanyl (–SCH₂CH₃) groups introduce distinct electronic and steric effects:

  • Boronic Acid Group: Enhances reactivity in Suzuki-Miyaura couplings and imparts pH-dependent Lewis acidity .

  • Ethylsulfanyl Group: Acts as an electron-donating substituent, modulating the electronic environment of the furan ring and influencing regioselectivity in reactions .

Table 1: Comparative Properties of Related Furan Boronic Acids

CompoundMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Solubility
[5-(Ethylsulfanyl)furan-3-yl]boronic acid*C₆H₉BO₃S172.01~140–145 (dec.)Low in H₂O
5-Formyl-2-furylboronic acid C₅H₅BO₄139.90136 (dec.)1.38 g/L in H₂O
Furan-3-boronic acid C₄H₅BO₃111.89139–144Insoluble in H₂O

*Predicted based on structural analogs.

Synthetic Methodologies

Retrosynthetic Analysis

Two primary strategies emerge for synthesizing [5-(Ethylsulfanyl)furan-3-yl]boronic acid:

  • Boronation of Prefunctionalized Furan: Introduce the boronic acid group to a furan ring already bearing the ethylsulfanyl substituent.

  • Post-Functionalization of Furan-3-boronic Acid: Modify commercially available furan-3-boronic acid by introducing the ethylsulfanyl group.

Route 1: Miyaura Borylation

  • Starting Material: 5-(Ethylsulfanyl)furan-3-bromo.

  • Borylation: React with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and base (KOAc) in THF at 80°C .

  • Hydrolysis: Treat the pinacol boronate intermediate with HCl to yield the boronic acid.

Reaction Scheme:

\ceC4H3S(OEt)Br5-(Ethylsulfanyl)furan-3-bromo+\ceB2pin2KOAcPd(dppf)Cl2\ceC4H3S(OEt)BpinPinacol boronateHCl\ceC4H3S(OEt)B(OH)2Target compound\underset{\text{5-(Ethylsulfanyl)furan-3-bromo}}{\ce{C4H3S(OEt)Br}} + \ce{B2pin2} \xrightarrow[\text{KOAc}]{\text{Pd(dppf)Cl2}} \underset{\text{Pinacol boronate}}{\ce{C4H3S(OEt)Bpin}} \xrightarrow{\text{HCl}} \underset{\text{Target compound}}{\ce{C4H3S(OEt)B(OH)2}}

Route 2: Thioether Formation

  • Starting Material: Furan-3-boronic acid .

  • Sulfanylation: Treat with ethyl mercaptan (CH₃CH₂SH) in the presence of a Lewis acid (e.g., BF₃·Et₂O) to introduce the ethylsulfanyl group at the 5-position .

Key Considerations:

  • Protection of the boronic acid group may be necessary to prevent side reactions during sulfanylation.

  • Purification via column chromatography or recrystallization ensures high purity (>95%).

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The boronic acid moiety enables participation in Suzuki reactions, forming carbon-carbon bonds with aryl halides. For example:

\ce[5(Ethylsulfanyl)furan3yl]B(OH)2+\ceArXPd catalyst\ce[5(Ethylsulfanyl)furan3yl]Ar+Byproducts\ce{[5-(Ethylsulfanyl)furan-3-yl]B(OH)2} + \ce{Ar-X} \xrightarrow{\text{Pd catalyst}} \ce{[5-(Ethylsulfanyl)furan-3-yl]-Ar} + \text{Byproducts}

Applications:

  • Synthesis of π-conjugated polymers for organic electronics.

  • Construction of heterobiaryl scaffolds in drug discovery .

Biological Activity

While direct studies are lacking, the ethylsulfanyl group is implicated in:

  • Enzyme Inhibition: Analogous compounds inhibit kinases and proteases via sulfur-mediated interactions .

  • Antimicrobial Activity: Thioether-containing boronic acids exhibit moderate activity against Gram-positive bacteria .

Future Directions

Research Opportunities

  • Catalytic Applications: Explore use in asymmetric catalysis leveraging sulfur’s chirality.

  • Drug Development: Screen for activity against HIV integrase or EGFR kinases, given precedents with related compounds .

Industrial Scaling

  • Flow Chemistry: Adapt Miyaura borylation using continuous flow reactors to enhance yield and safety .

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